

7-Chloro-1-indanone CAS number and molecular structure

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Compound of Interest

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An In-Depth Technical Guide to **7-Chloro-1-indanone**: A Key Intermediate in Pharmaceutical Synthesis

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Abstract: This technical guide provides a comprehensive overview of **7-Chloro-1-indanone**, a pivotal halogenated indanone derivative. We will delve into its fundamental chemical and physical properties, explore established synthetic routes with mechanistic insights, and discuss its significant applications as a building block in modern drug discovery and development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the handling and utilization of this versatile chemical intermediate.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.^[1] Its rigid bicyclic system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.^[2]

Among the various substituted indanones, halogenated derivatives such as **7-Chloro-1-indanone** have garnered considerable interest. The chloro-substituent can significantly alter the molecule's reactivity and provides a handle for further functionalization, making it a valuable intermediate in multi-step synthetic sequences. Notably, the indanone core is found in drugs like Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.^{[1][3]} This guide focuses specifically on the 7-chloro isomer, providing the detailed technical information required for its effective application in research and development.

Core Properties and Identification

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in a laboratory setting. **7-Chloro-1-indanone** is a solid, typically appearing as a white to off-white crystalline powder.^[4]

Chemical and Physical Data Summary

The key identifying and physical properties of **7-Chloro-1-indanone** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	34911-25-6	^{[4][5][6][7]}
Molecular Formula	C ₉ H ₇ ClO	^{[4][5][7][8]}
Molecular Weight	166.60 g/mol	^{[5][7][8]}
IUPAC Name	7-chloro-2,3-dihydro-1H-inden-1-one	^[4]
Synonyms	7-Chloro-1-indanone, 7-Chloro-indan-1-on	^[5]
Appearance	White to off-white solid	^[4]
Solubility	Sparingly soluble in water	^[4]
Storage	Sealed in a dry place at room temperature	^[5]

Molecular Structure

The molecular structure of **7-Chloro-1-indanone** consists of a benzene ring fused to a five-membered ring containing a ketone. The chlorine atom is substituted at the 7-position of the bicyclic system.

Caption: Molecular Structure of **7-Chloro-1-indanone** (CAS: 34911-25-6).

Spectroscopic Profile

Structural confirmation is typically achieved through a combination of spectroscopic methods. While raw spectra are proprietary to specific suppliers, the expected data provides a reference for sample validation.

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons and the two methylene groups (-CH ₂ -CH ₂ -) in the five-membered ring. The splitting patterns will be influenced by the chloro-substituent.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons (with one directly attached to chlorine showing a characteristic shift), and the two aliphatic carbons.
Mass Spec (MS)	A molecular ion peak corresponding to the molecular weight (166.60 g/mol), along with a characteristic isotopic pattern (M+2) due to the presence of the ³⁷ Cl isotope.
Infrared (IR)	A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1700-1720 cm ⁻¹ , and bands corresponding to C-Cl and aromatic C-H stretches.

Note: Spectroscopic data such as ¹H NMR, IR, and MS are available from suppliers like ChemicalBook for reference.[9]

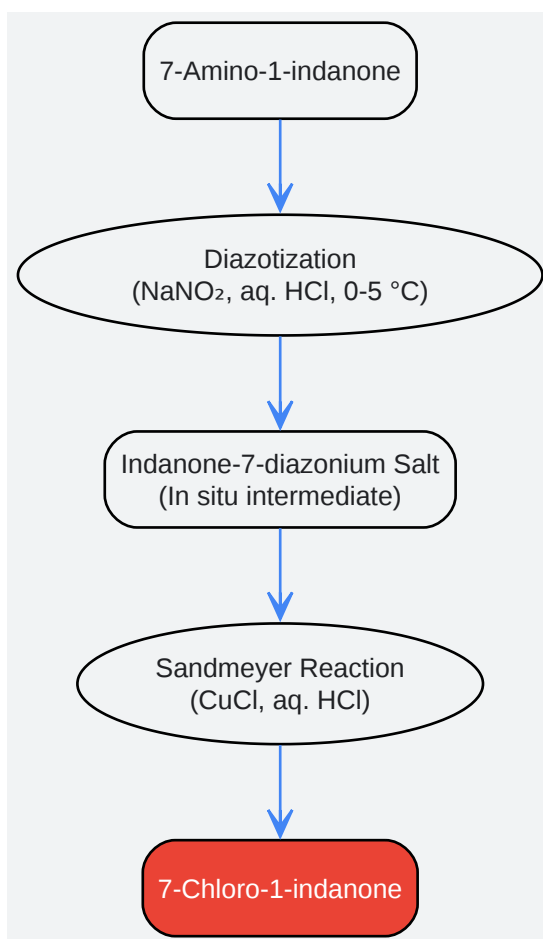
Synthesis and Mechanistic Considerations

The synthesis of **7-Chloro-1-indanone** can be approached through several routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective method involves the Sandmeyer reaction, starting from the corresponding amino-indanone.^[10]

Synthetic Workflow: Sandmeyer Reaction

This approach leverages the readily available 7-amino-1-indanone. The primary amino group is first converted into a diazonium salt, which is a versatile intermediate. Subsequent treatment with a copper(I) chloride source displaces the diazonium group with a chloro substituent.

Expert Insight: The Sandmeyer reaction is a robust method for introducing halides onto an aromatic ring. The use of copper(I) as a catalyst is crucial for the single-electron transfer mechanism that facilitates the displacement of dinitrogen gas (N_2) and the formation of the aryl-halogen bond. This method is often preferred over direct chlorination, which can lack regioselectivity and lead to a mixture of isomers. One study noted that traditional Sandmeyer conditions provided a significantly higher yield (86%) for **7-Chloro-1-indanone** compared to other methods that produced unwanted side products.^[10]



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Caption: Synthetic workflow for **7-Chloro-1-indanone** via the Sandmeyer reaction.

Experimental Protocol: Synthesis from 7-Amino-1-indanone

The following is a representative, step-by-step methodology based on the principles of the Sandmeyer reaction.^[10]

- Diazotization:
 - Suspend 7-amino-1-indanone in an aqueous solution of hydrochloric acid (e.g., 3-6 M).
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the temperature remains below $5\text{ }^\circ\text{C}$. The formation of the diazonium salt is indicated by a change in the reaction mixture.
- Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
 - Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
 - Trustworthiness: The reaction's progress can be monitored by the cessation of gas evolution. A starch-iodide paper test can be used to ensure all the nitrous acid has been consumed before proceeding.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the combined organic layers with water and brine to remove inorganic impurities.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude **7-Chloro-1-indanone** by recrystallization or column chromatography to obtain a high-purity solid.

Applications in Research and Drug Development

7-Chloro-1-indanone serves primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[4] The indanone core and the chloro-substituent provide two distinct points for chemical modification.

- **Scaffold for Bioactive Molecules:** The ketone group can be readily transformed into other functional groups (e.g., alcohols, amines) or used in condensation reactions. The chloro-substituent can be displaced via nucleophilic aromatic substitution or used in cross-coupling reactions to build molecular complexity.
- **Neurodegenerative Disease Research:** The broader class of indanone derivatives has shown significant promise as agents targeting enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO) and acetylcholinesterase (AChE).[3] **7-Chloro-1-indanone** is a valuable starting material for creating libraries of novel indanone-based compounds for screening in these therapeutic areas.
- **Fused Heterocyclic Systems:** Indanones are versatile precursors for annulation reactions to build fused heterocyclic systems, which are common motifs in biologically active compounds.[11] For example, reactions with reagents like thiourea or o-phenylenediamines can lead to indeno-fused thiazoles and quinoxalines, respectively.[11]

Safety, Handling, and Storage

While a comprehensive safety profile for **7-Chloro-1-indanone** is not consistently available across all sources, standard laboratory precautions for handling chemical solids should be strictly followed.[4] For related compounds like 5-Chloro-1-indanone, documented hazards include skin and serious eye irritation.[12] It is prudent to assume similar hazards for the 7-chloro isomer.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[13]

Conclusion

7-Chloro-1-indanone is a chemical intermediate of significant value to the research and drug development community. Its well-defined structure, coupled with the reactivity of its ketone and chloro-substituents, makes it an adaptable building block for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

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References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-Chloro-1-indanone - CAS:34911-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. 7-CHLORO-1-INDANONE | 34911-25-6 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. 7-CHLORO-1-INDANONE(34911-25-6) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]
- 13. capotchem.cn [capotchem.cn]
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